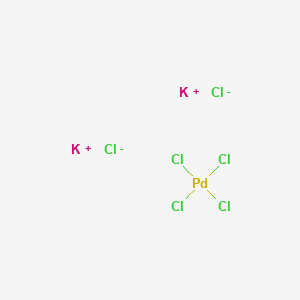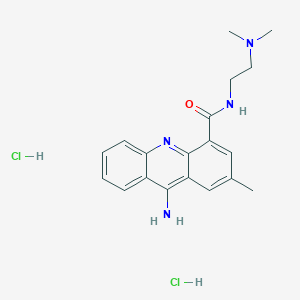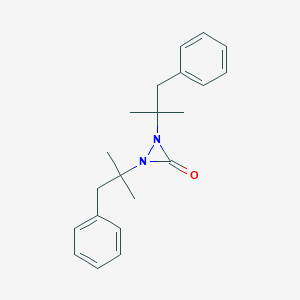
Dipotassium;tetrachloropalladium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrachloropalladium dichloride, also known as K2PdCl4, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. It is a coordination complex of palladium that contains two potassium ions and four chloride ions.
Applications De Recherche Scientifique
Dipotassium;tetrachloropalladium;dichloride has been widely used in scientific research due to its unique properties. It has been studied as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a precursor for the synthesis of other palladium complexes. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in the field of nanotechnology, as it can be used to synthesize palladium nanoparticles with controlled size and shape.
Mécanisme D'action
The mechanism of action of Dipotassium;tetrachloropalladium;dichloride is related to its ability to act as a catalyst in various reactions. It works by coordinating with the reactants and facilitating the formation of new chemical bonds. In organic reactions, Dipotassium;tetrachloropalladium;dichloride can activate the carbon-hydrogen bond in the substrate and form a new carbon-carbon bond with the other reactant. This process is known as oxidative addition. In addition, Dipotassium;tetrachloropalladium;dichloride can also facilitate the elimination of certain functional groups, such as halides, through a process known as beta-elimination.
Effets Biochimiques Et Physiologiques
Dipotassium;tetrachloropalladium;dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. In vitro studies have suggested that Dipotassium;tetrachloropalladium;dichloride may have antioxidant properties and can scavenge free radicals. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dipotassium;tetrachloropalladium;dichloride has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. Additionally, Dipotassium;tetrachloropalladium;dichloride is stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, Dipotassium;tetrachloropalladium;dichloride also has some limitations. It is sensitive to air and moisture, and it can decompose in the presence of certain reagents, such as strong acids or bases. Therefore, careful handling and storage are required to ensure its stability and effectiveness.
Orientations Futures
There are several future directions for the study of Dipotassium;tetrachloropalladium;dichloride. One area of interest is the development of new catalytic reactions using Dipotassium;tetrachloropalladium;dichloride as a catalyst. This could involve the synthesis of new palladium complexes or the modification of existing ones to improve their catalytic properties. Another area of interest is the application of Dipotassium;tetrachloropalladium;dichloride in the field of nanotechnology, where it could be used to synthesize palladium nanoparticles with specific properties for various applications. Finally, further studies are needed to explore the biochemical and physiological effects of Dipotassium;tetrachloropalladium;dichloride and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of Dipotassium;tetrachloropalladium;dichloride involves the reaction between potassium tetrachloropalladate(II) and potassium chloride in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and pH. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
19662-89-6 |
|---|---|
Nom du produit |
Dipotassium;tetrachloropalladium;dichloride |
Formule moléculaire |
Cl6K2Pd |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
dipotassium;tetrachloropalladium;dichloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clé InChI |
OEDRXJBJMMJUSV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].Cl[Pd](Cl)(Cl)Cl.[K+].[K+] |
SMILES canonique |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Autres numéros CAS |
16919-73-6 |
Pictogrammes |
Irritant |
Synonymes |
potassium hexachloropalladate(IV) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)






![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
